4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Overview
Description
4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a triazole ring, a furan ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furan and thiazole rings through various coupling reactions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE: Similar in structure but with variations in the substituents on the rings.
2-furfuryl 2-methyl-3-furyl disulfide: Shares the furan ring but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
4-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-12-5-7-13(8-6-12)17-19-14(10-24-17)11-25-18-21-20-16(22(18)2)15-4-3-9-23-15/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWPSDVOWFCVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(N3C)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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